Silbersulfit

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

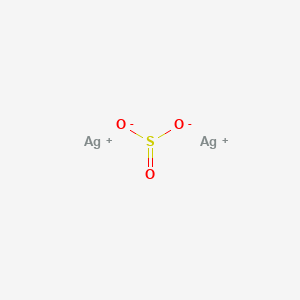

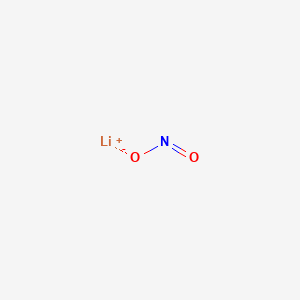

Silver sulfite is an inorganic compound with the chemical formula Ag₂SO₃. It is a white crystalline solid that is relatively unstable and decomposes when exposed to light or heat. Silver sulfite is known for its limited solubility in water and its tendency to decompose into silver dithionate and silver sulfate upon heating .

Wissenschaftliche Forschungsanwendungen

Silver sulfite has limited direct applications due to its instability. it is used in research to study the properties and reactions of silver compounds. It serves as a precursor for the synthesis of other silver-based materials and is used in analytical chemistry to understand the behavior of sulfite ions in various reactions .

Wirkmechanismus

Target of Action

Silver sulfite, a chemical compound with the formula Ag2SO3, primarily targets bacterial cells . It acts on the bacterial cell wall and cell membrane . The primary role of these targets is to maintain the structural integrity of the bacterial cells and regulate the transport of substances in and out of the cells .

Mode of Action

It is known that silver sulfite interacts with its targets, the bacterial cell wall and cell membrane, to produce a bactericidal effect . This interaction results in the disruption of the cell wall and cell membrane, leading to cell death . The effectiveness of silver sulfite may possibly be from a synergistic interaction, or the action of each component .

Biochemical Pathways

Silver sulfite affects various biochemical pathways. It is known to inhibit thiol group-containing enzymes, such as NADH dehydrogenase II in the respiratory system, which is supposed to be a candidate for the site of the production of reactive oxygen species in vivo . The disruption of these pathways leads to downstream effects such as the inhibition of bacterial growth and proliferation .

Pharmacokinetics

It is known that silver sulfite has negligible absorption, slow excretion rate, and a half-life of approximately 24 hours . These properties impact the bioavailability of silver sulfite, influencing its effectiveness as a bactericidal agent .

Result of Action

The result of silver sulfite’s action is the death of bacterial cells. By disrupting the cell wall and cell membrane, silver sulfite causes structural damage to the bacterial cells, leading to cell death . This results in the prevention and treatment of bacterial infections .

Action Environment

The action of silver sulfite can be influenced by various environmental factors. For instance, the presence of light or heat can cause silver sulfite to decompose into silver dithionate and silver sulfate . Moreover, the concentration of silver sulfite can also affect its efficacy, with higher concentrations leading to increased bactericidal activity . Stability of silver sulfite can be affected by factors such as pH and temperature .

Biochemische Analyse

Biochemical Properties

These nanoparticles interact with biomolecules present in microbial cells, leading to cell death .

Cellular Effects

Silver nanoparticles, which can be derived from silver sulfite, have been shown to affect various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The appearance of nonstoichiometry in silver sublattices of monoclinic silver sulfite at decreasing size particles to the nanometer scale is considered .

Metabolic Pathways

Sulfate reduction can occur in both an energy-consuming assimilatory pathway and an energy-producing dissimilatory pathway .

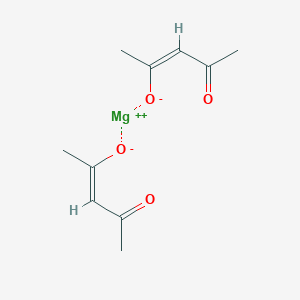

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Silver sulfite can be synthesized by reacting silver nitrate with sodium sulfite in an aqueous solution. The reaction proceeds as follows: [ 2 \text{AgNO}_3 + \text{Na}_2\text{SO}_3 \rightarrow \text{Ag}_2\text{SO}_3 + 2 \text{NaNO}_3 ] After the reaction, the precipitated silver sulfite is filtered, washed with well-boiled water, and dried under vacuum .

Industrial Production Methods: There are no widely adopted industrial production methods for silver sulfite due to its instability and limited applications. Most preparations are carried out in laboratory settings for research purposes.

Types of Reactions:

Decomposition: Silver sulfite decomposes upon heating or exposure to light, forming silver dithionate and silver sulfate.

Oxidation: In the presence of strong oxidizing agents, silver sulfite can be oxidized to silver sulfate.

Reduction: Silver sulfite can be reduced to elemental silver under certain conditions.

Common Reagents and Conditions:

Oxidizing Agents: Strong acids such as nitric acid can oxidize silver sulfite to silver sulfate.

Reducing Agents: Reducing agents like hydrogen gas can reduce silver sulfite to elemental silver.

Major Products Formed:

Decomposition Products: Silver dithionate and silver sulfate.

Oxidation Product: Silver sulfate.

Reduction Product: Elemental silver.

Vergleich Mit ähnlichen Verbindungen

Silver Sulfate (Ag₂SO₄): Unlike silver sulfite, silver sulfate is more stable and has higher solubility in water. It is commonly used in electroplating and as a reagent in analytical chemistry.

Silver Sulfide (Ag₂S): Silver sulfide is another silver compound with distinct properties.

Uniqueness of Silver Sulfite: Silver sulfite’s uniqueness lies in its instability and specific decomposition behavior, which makes it an interesting compound for studying the reactivity and properties of silver and sulfite ions. Its limited solubility and tendency to decompose under mild conditions differentiate it from more stable silver compounds like silver sulfate and silver sulfide.

Eigenschaften

CAS-Nummer |

13465-98-0 |

|---|---|

Molekularformel |

AgH2O3S |

Molekulargewicht |

189.95 g/mol |

IUPAC-Name |

silver;sulfurous acid |

InChI |

InChI=1S/Ag.H2O3S/c;1-4(2)3/h;(H2,1,2,3) |

InChI-Schlüssel |

IHLYQLFSHHBCFS-UHFFFAOYSA-N |

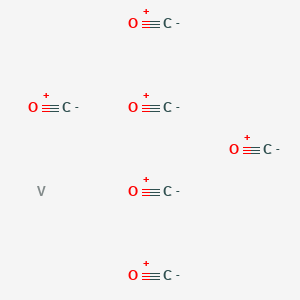

SMILES |

[O-]S(=O)[O-].[Ag+].[Ag+] |

Kanonische SMILES |

OS(=O)O.[Ag] |

Key on ui other cas no. |

13465-98-0 |

Piktogramme |

Irritant |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-[4-(4-Hydroxyphenyl)phenyl]phenyl]phenol](/img/structure/B81681.png)